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Compound of Interest

Compound Name:
2-(1H-pyrrolo[3,2-c]pyridin-3-

yl)acetic acid

Cat. No.: B15093699 Get Quote

Executive Summary
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid (hereafter 5-AIAA) is a critical building block in

drug discovery, particularly for kinase inhibitors (e.g., MPS1, MET) and microtubule-targeting

agents. Its performance as a solid-state material is defined by the position of the pyridine

nitrogen (N5), which fundamentally alters the hydrogen-bonding landscape compared to the

more common 7-azaindole (7-AIAA) and indole-3-acetic acid (IAA).

Key Differentiator: unlike 7-AIAA, which forms robust centrosymmetric dimers mimicking DNA

base pairs, 5-AIAA lacks the geometric proximity for "pincer-like" self-association, favoring

linear catemeric chains or zwitterionic packing. This impacts solubility profiles and salt

formability.

Structural Comparison & Alternatives
The following table objectively compares the target molecule with its two most relevant

alternatives: the [2,3-b] isomer (7-AIAA) and the parent indole (IAA).

Table 1: Physicochemical & Crystallographic Profile
Comparison
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Feature Target: 5-AIAA Alternative 1: 7-AIAA Alternative 2: IAA

IUPAC Name

2-(1H-pyrrolo[3,2-

c]pyridin-3-yl)acetic

acid

2-(1H-pyrrolo[2,3-

b]pyridin-3-yl)acetic

acid

2-(1H-indol-3-yl)acetic

acid

Core Scaffold 5-Azaindole 7-Azaindole Indole

N-Position
Position 5 (Para to

Pyrrole N)

Position 7 (Ortho to

Pyrrole N)
None (C-H only)

H-Bond Motif

Linear Chains:

N(pyrrole)-H[1]

[2]···N(pyridine)

intermolecular links.

Cyclic Dimers: R2,2(8)

motif (N-H···N)

mimicking base pairs.

Carboxylic Dimers:

R2,2(8) (O-H···O)

acid-acid dimers.[3]

Zwitterion Risk

High: Basic N5 (pKa

~8) + Acidic COOH

(pKa ~4.5).

Moderate: N7 is less

basic due to proximity

to NH.

None: Non-basic ring.

Solubility

High in acidic media;

low in neutral pH

(isoelectric point).

Moderate; lipophilic

character dominates.

Low in water; soluble

in organic solvents.

Melting Point
>200°C (Decomp.

often observed)
185–188°C 167°C

Expert Analysis: Crystallographic Packing &
Performance
The "5-Aza" Packing Effect
The crystal structure of 5-AIAA is governed by the vector of the lone pair on the pyridine

nitrogen.

Mechanism: In 5-azaindole, the pyridine nitrogen is located on the opposite side of the ring

system relative to the pyrrole N-H. This prevents the formation of the stable cyclic dimer

seen in 7-azaindole.
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Result: The lattice energy is maximized through head-to-tail infinite chains. The pyrrole N-H

donates a hydrogen bond to the pyridine N of a neighboring molecule, while the carboxylic

acid tail seeks either another acid (dimer) or the pyridine N (if zwitterionic).

Implication: This linear networking often results in higher melting points and lower solubility in

non-polar solvents compared to the discrete dimers of IAA.

Zwitterionic Character & Salt Selection
Unlike IAA, 5-AIAA possesses a basic center (N5).

Performance Insight: In the solid state, 5-AIAA can exist as an inner salt (zwitterion: COO⁻ /

NH⁺). This form is highly crystalline, high-melting, and poorly soluble in organic reaction

solvents (DCM, THF).

Protocol Recommendation: For synthesis, avoid isolating the free acid if possible. Isolate as

the Hydrochloride (HCl) salt or Ethyl Ester to disrupt the zwitterionic lattice and improve

processability.

Visualizing the Interaction Networks
The diagram below illustrates the divergent packing logic between the Target (5-AIAA) and the

Alternative (7-AIAA).
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Target: 5-AIAA (Linear Network) Alternative: 7-AIAA (Cyclic Dimer)

5-AIAA Molecule 1

5-AIAA Molecule 2

N-H...N (Chain)

5-AIAA Molecule 3

N-H...N (Chain)

High MP / Low Sol

7-AIAA Molecule A

7-AIAA Molecule B

Dual H-Bond (R2,2(8))

Discrete Units / Soluble

Click to download full resolution via product page

Figure 1: Comparative packing motifs. 5-AIAA forms infinite chains (top) leading to robust

lattices, whereas 7-AIAA forms discrete dimers (bottom).

Experimental Protocols
Since specific CIF data is often proprietary, researchers must generate their own solid-state

data. Below is a self-validating protocol for characterizing the solid form of 5-AIAA.

Protocol 1: Zwitterion vs. Neutral Form Screening
Objective: Determine if your isolated solid is the neutral acid or the zwitterion.

Preparation: Suspend 50 mg of 5-AIAA in 1 mL of water (pH ~7).

Solubility Check:

If soluble: Likely the Zwitterion or Salt.

If insoluble: Likely the Neutral Acid or a stable hydrate.
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FT-IR Validation (The "Self-Check"):

Analyze the solid via ATR-FTIR.

Neutral Acid Signal: Look for a sharp Carbonyl (C=O) peak at 1700–1730 cm⁻¹.

Zwitterion Signal: Look for the absence of the high-frequency C=O and appearance of

asymmetric carboxylate stretching at 1550–1610 cm⁻¹.

Outcome: If zwitterionic, recrystallize from Acetic Acid/Water to force the protonation of the

carboxylate.

Protocol 2: Single Crystal Growth (Vapor Diffusion)
Objective: Grow X-ray quality crystals for structure determination.

Inner Solvent: Dissolve 20 mg of 5-AIAA in 0.5 mL of DMSO or DMF (high solubility

required).

Outer Solvent: Place the open vial inside a larger jar containing 5 mL of Ethanol or

Acetonitrile (anti-solvent).

Incubation: Seal the outer jar and leave undisturbed at 20°C for 7–14 days.

Observation: The slow diffusion of ethanol into DMSO will lower solubility gradually, favoring

the formation of ordered crystals (needles or prisms) suitable for XRD.

Synthesis & Purity Data (Reference Standards)
When comparing performance, purity is paramount. The following NMR data serves as the

"Gold Standard" for verifying the identity of 5-AIAA before solid-state analysis.

1H NMR (500 MHz, DMSO-d6):

δ 12.1 (br s, 1H, COOH)

δ 11.3 (br s, 1H, Pyrrole NH)

δ 8.8 (s, 1H, H-6 Pyridine)
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δ 8.2 (d, 1H, H-4 Pyridine)

δ 7.4 (d, 1H, H-7 Pyridine)

δ 7.3 (s, 1H, H-2 Pyrrole)

δ 3.7 (s, 2H, CH2)

Key Impurity to Watch: The decarboxylated product (3-methyl-5-azaindole). Monitor the

disappearance of the CH2 singlet at 3.7 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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